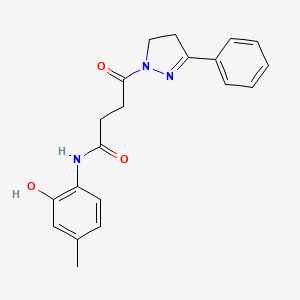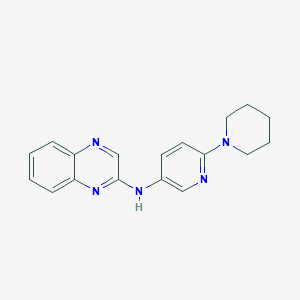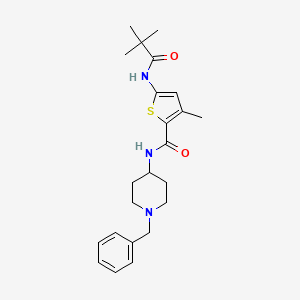
2-cyclopropyl-N-propylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-propylquinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology. CPQ is a derivative of quinoline and has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-cyclopropyl-N-propylquinoline-4-carboxamide is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-cyclopropyl-N-propylquinoline-4-carboxamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
2-cyclopropyl-N-propylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve mitochondrial function. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclopropyl-N-propylquinoline-4-carboxamide is its unique structure, which makes it a promising candidate for drug development. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been shown to have relatively low toxicity in animal models. However, one limitation of 2-cyclopropyl-N-propylquinoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-cyclopropyl-N-propylquinoline-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopropyl-N-propylquinoline-4-carboxamide and its effects on the GABAergic system.
Métodos De Síntesis
The synthesis of 2-cyclopropyl-N-propylquinoline-4-carboxamide involves several steps, including the preparation of the starting material, cyclization, and acylation. The process starts with the reaction of 2-cyclopropylphenylamine with ethyl acetoacetate to form the intermediate compound. This intermediate is then cyclized using phosphorus oxychloride to form the quinoline ring. Finally, the acylation of the quinoline ring with propionyl chloride yields 2-cyclopropyl-N-propylquinoline-4-carboxamide.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-propylquinoline-4-carboxamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
2-cyclopropyl-N-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-9-17-16(19)13-10-15(11-7-8-11)18-14-6-4-3-5-12(13)14/h3-6,10-11H,2,7-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXJJWJDZVEAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-propylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)

![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)


![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)


![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)